

Characterization of Azido-PEG3-SSPy Conjugates by Mass Spectrometry: An Application Note

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| Compound of Interest | | |
|----------------------|-----------------|-----------|
| Compound Name: | Azido-PEG3-SSPy | |
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Abstract

This application note details the methodologies for the characterization of **Azido-PEG3-SSPy** conjugates using mass spectrometry. **Azido-PEG3-SSPy** is a heterobifunctional crosslinker containing an azide, a polyethylene glycol (PEG) spacer, and a pyridyl disulfide group. This unique combination of functional moieties makes it a valuable tool in bioconjugation and drug delivery, particularly in the construction of antibody-drug conjugates (ADCs). Accurate characterization of these conjugates is critical for ensuring the efficacy, safety, and batch-to-batch consistency of the final product. This document provides detailed protocols for both intact mass analysis and peptide mapping of **Azido-PEG3-SSPy** conjugated proteins using liquid chromatography-mass spectrometry (LC-MS).

Introduction

Azido-PEG3-SSPy is a versatile crosslinker that facilitates the connection of biomolecules through two distinct chemical handles. The pyridyl disulfide group reacts specifically with free sulfhydryl groups, such as those found in cysteine residues of proteins, to form a cleavable disulfide bond. The azide group can be utilized in click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for the attachment of a second molecule of interest. The polyethylene

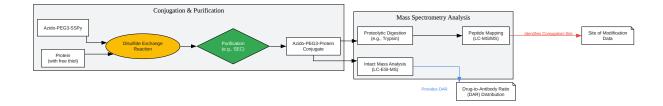


glycol (PEG) spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate.

Mass spectrometry is an indispensable analytical technique for the detailed structural characterization of bioconjugates.[1] It allows for the precise determination of molecular weight, confirmation of successful conjugation, and identification of the specific sites of modification. This application note provides a comprehensive guide to the mass spectrometric analysis of proteins conjugated with the **Azido-PEG3-SSPy** linker.

Experimental Workflow

The general workflow for the conjugation and subsequent mass spectrometric analysis of a protein with **Azido-PEG3-SSPy** is depicted below. This process involves the initial conjugation of the linker to the protein, followed by purification and characterization at both the intact protein and peptide levels.



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References

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